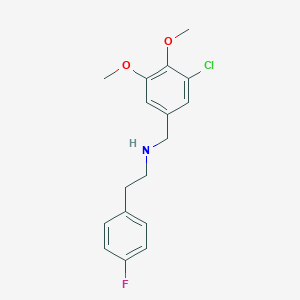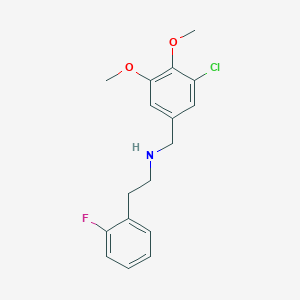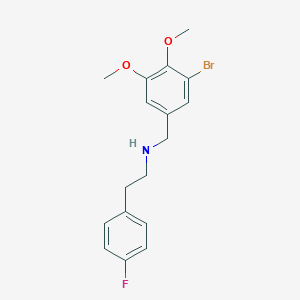![molecular formula C17H26N2O3S B276072 ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B276072.png)
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its significant role in medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-bromo-3-oxobutanoate with 2-aminothiophene under basic conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine moiety can be modified through nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated derivatives of the piperidine moiety.
科学的研究の応用
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
作用機序
The mechanism of action of ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
類似化合物との比較
Similar Compounds
Ethyl 2-aminothiophene-3-carboxylate: A simpler thiophene derivative with similar electronic properties but lacking the piperidine moiety.
3-(Piperidin-1-yl)propanoic acid: Contains the piperidine moiety but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene ring and the piperidine moiety, which imparts distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C17H26N2O3S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
ethyl 5-ethyl-2-(3-piperidin-1-ylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H26N2O3S/c1-3-13-12-14(17(21)22-4-2)16(23-13)18-15(20)8-11-19-9-6-5-7-10-19/h12H,3-11H2,1-2H3,(H,18,20) |
InChIキー |
MIDNVCWFUYTAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2CCCCC2)C(=O)OCC |
正規SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2CCCCC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B275989.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275990.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275991.png)
![4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B275992.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275993.png)
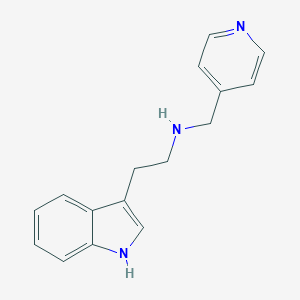
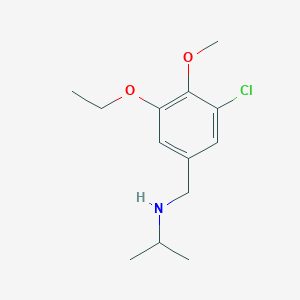
![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)
